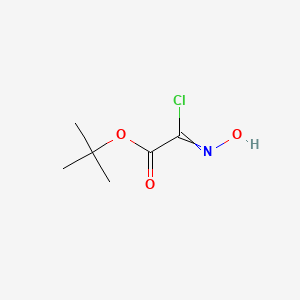
Tert-butyl 2-chloro-2-(hydroxyimino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Cloro-2-(hidroxiimino)acetato de terc-butilo es un compuesto orgánico con aplicaciones significativas en la química orgánica sintética. Es conocido por su reactividad única y se utiliza a menudo como intermedio en la síntesis de diversos productos químicos. La estructura del compuesto incluye un grupo éster de terc-butilo, un sustituyente cloro y un grupo funcional hidroxiimino, lo que lo hace versátil para diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Cloro-2-(hidroxiimino)acetato de terc-butilo suele implicar la reacción del cloroacetato de terc-butilo con clorhidrato de hidroxilamina. La reacción se lleva a cabo en presencia de una base, como el carbonato de sodio, para neutralizar el ácido clorhídrico que se forma durante la reacción. Las condiciones de reacción suelen implicar agitar los reactivos a temperatura ambiente durante varias horas para garantizar una conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción del 2-Cloro-2-(hidroxiimino)acetato de terc-butilo se puede ampliar utilizando sistemas de microreactores de flujo continuo. Estos sistemas ofrecen ventajas como una mayor eficiencia de reacción, un mejor control de las condiciones de reacción y una reducción de la generación de residuos. El uso de microreactores de flujo permite la introducción directa del grupo terc-butoxicarbonilo en diversos compuestos orgánicos, lo que hace que el proceso sea más sostenible y versátil .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Cloro-2-(hidroxiimino)acetato de terc-butilo experimenta varios tipos de reacciones químicas, entre ellas:
Reacciones de sustitución: El grupo cloro puede ser sustituido por nucleófilos como aminas, alcoholes o tioles.
Reacciones de oxidación: El grupo hidroxiimino puede oxidarse para formar derivados nitroso o nitro.
Reacciones de reducción: El grupo hidroxiimino puede reducirse para formar aminas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, alcoholes y tioles, a menudo en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Reacciones de oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones suaves.
Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos formados
Reacciones de sustitución: Los productos incluyen ésteres de terc-butilo de varios grupos funcionales.
Reacciones de oxidación: Los productos incluyen derivados nitroso o nitro.
Reacciones de reducción: Los productos incluyen aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
El 2-Cloro-2-(hidroxiimino)acetato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se utiliza en la síntesis de moléculas biológicamente activas, incluyendo posibles fármacos.
Medicina: Sirve como precursor para la síntesis de compuestos con propiedades medicinales, como agentes antiinflamatorios y anticancerígenos.
Mecanismo De Acción
El mecanismo de acción del 2-Cloro-2-(hidroxiimino)acetato de terc-butilo implica su reactividad con diversos nucleófilos y electrófilos. El grupo cloro actúa como grupo saliente en las reacciones de sustitución, mientras que el grupo hidroxiimino puede participar en reacciones redox. Los objetivos moleculares y las vías implicadas dependen de las reacciones y aplicaciones específicas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-2-(hidroxiimino)acetato de etilo: Estructura similar pero con un grupo éster etilo en lugar de un grupo terc-butilo.
Cloroacetato de terc-butilo: Carece del grupo hidroxiimino, lo que lo hace menos reactivo en ciertos tipos de reacciones.
Singularidad
El 2-Cloro-2-(hidroxiimino)acetato de terc-butilo es único debido a la presencia tanto del grupo cloro como del hidroxiimino, lo que proporciona una combinación de reactividad que no se encuentra en muchos otros compuestos. Esto lo hace particularmente valioso como intermedio en la síntesis de moléculas orgánicas complejas.
Propiedades
Fórmula molecular |
C6H10ClNO3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
tert-butyl 2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3 |
Clave InChI |
GPGVRMUHKXYTCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
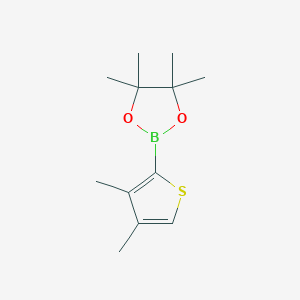
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
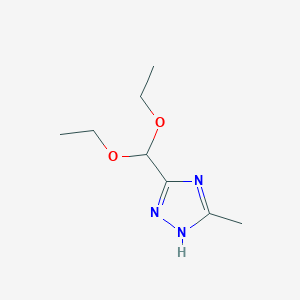
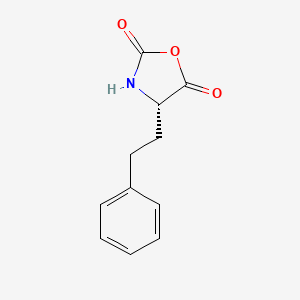

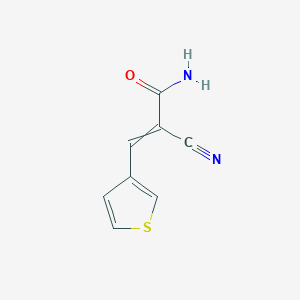

![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
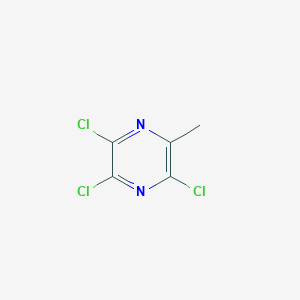
![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
